molecular formula C16H23N3O2 B6975158 Methyl 4-(1,2,3,4-tetrahydroquinolin-8-ylmethyl)piperazine-1-carboxylate

Methyl 4-(1,2,3,4-tetrahydroquinolin-8-ylmethyl)piperazine-1-carboxylate

Cat. No.: B6975158
M. Wt: 289.37 g/mol
InChI Key: IIGUZJAWEGCDEA-UHFFFAOYSA-N
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Description

Methyl 4-(1,2,3,4-tetrahydroquinolin-8-ylmethyl)piperazine-1-carboxylate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which includes a tetrahydroquinoline moiety and a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(1,2,3,4-tetrahydroquinolin-8-ylmethyl)piperazine-1-carboxylate typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods: In an industrial setting, the compound is likely produced through a combination of chemical reactions that optimize yield and purity. Large-scale synthesis may involve continuous flow reactors and advanced purification techniques to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Reduction products may include tetrahydroquinoline derivatives.

  • Substitution: Substitution reactions can yield various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating diverse chemical libraries for drug discovery.

Biology: In biological research, Methyl 4-(1,2,3,4-tetrahydroquinolin-8-ylmethyl)piperazine-1-carboxylate can be employed as a tool to study biological processes. It may serve as a ligand for receptors or enzymes, aiding in the understanding of molecular interactions.

Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its versatility allows for its incorporation into various formulations and products.

Mechanism of Action

The mechanism by which Methyl 4-(1,2,3,4-tetrahydroquinolin-8-ylmethyl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound's binding affinity and specificity determine its biological activity, influencing pathways such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

  • Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: Similar in structure but differs in the position of the carboxylate group.

  • 2-Methyltetrahydroquinoline: Contains a methyl group on the tetrahydroquinoline ring, differing in the substitution pattern.

Uniqueness: Methyl 4-(1,2,3,4-tetrahydroquinolin-8-ylmethyl)piperazine-1-carboxylate is unique due to its specific substitution pattern and the presence of the piperazine ring, which can confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its complex structure and versatile reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

methyl 4-(1,2,3,4-tetrahydroquinolin-8-ylmethyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-21-16(20)19-10-8-18(9-11-19)12-14-5-2-4-13-6-3-7-17-15(13)14/h2,4-5,17H,3,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGUZJAWEGCDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(CC1)CC2=CC=CC3=C2NCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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